molecular formula C15H13F3N6 B2478664 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2380141-76-2

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B2478664
CAS No.: 2380141-76-2
M. Wt: 334.306
InChI Key: HPTIOEKLAHDKPU-UHFFFAOYSA-N
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Description

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a trifluoromethyl group, a piperazine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, which is then functionalized with a trifluoromethyl group. The piperazine ring is introduced through nucleophilic substitution reactions, and finally, the pyridine ring with a carbonitrile group is attached using coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or amines.

Scientific Research Applications

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

Compared to similar compounds, 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6/c16-15(17,18)12-1-2-13(22-21-12)23-5-7-24(8-6-23)14-9-11(10-19)3-4-20-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTIOEKLAHDKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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